Cas no 104317-54-6 (3-Hydroxybenzene-1-carbothioamide)

3-Hydroxybenzene-1-carbothioamide is a thiourea derivative characterized by the presence of a hydroxyl group at the meta position relative to the carbothioamide functional group. This compound exhibits notable reactivity due to the electron-donating hydroxyl group and the nucleophilic thioamide moiety, making it a versatile intermediate in organic synthesis. Its structural features enable applications in the preparation of heterocyclic compounds, coordination chemistry, and potential pharmacological agents. The compound's stability under standard conditions and compatibility with various reaction conditions further enhance its utility in research and industrial processes. Analytical-grade purity is typically available, ensuring reproducibility in synthetic applications.
3-Hydroxybenzene-1-carbothioamide structure
104317-54-6 structure
Product name:3-Hydroxybenzene-1-carbothioamide
CAS No:104317-54-6
MF:C7H7NOS
Molecular Weight:153.20158
MDL:MFCD04973331
CID:126149
PubChem ID:2759343

3-Hydroxybenzene-1-carbothioamide 化学的及び物理的性質

名前と識別子

    • Benzenecarbothioamide,3-hydroxy-
    • 3-Hydroxythiobenzamide
    • 3-hydroxybenzenecarbothioamide
    • 3-hydroxybenzene-1-carbothioamide
    • Benzenecarbothioamide,3-hydroxy
    • SB76138
    • J-001147
    • SY167841
    • SCHEMBL202857
    • NSC-602738
    • CS-0216177
    • IDIHGRWUQGTNKS-UHFFFAOYSA-N
    • 104317-54-6
    • AS-44311
    • 3-oxidanylbenzenecarbothioamide
    • MFCD04973331
    • AKOS009253001
    • NSC602738
    • EN300-35802
    • A800953
    • 3-Hydroxybenzothioamide
    • 3 -Hydroxybenzenecarbothioamide
    • 3-hydroxy-thiobenzamide
    • FT-0642566
    • DTXSID10374749
    • DB-040530
    • A10505
    • 3-Hydroxybenzene-1-carbothioamide
    • MDL: MFCD04973331
    • インチ: InChI=1S/C7H7NOS/c8-7(10)5-2-1-3-6(9)4-5/h1-4,9H,(H2,8,10)
    • InChIKey: IDIHGRWUQGTNKS-UHFFFAOYSA-N
    • SMILES: OC1=CC=CC(C(N)=S)=C1

計算された属性

  • 精确分子量: 153.02500
  • 同位素质量: 153.025
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 2
  • 重原子数量: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 138
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1
  • トポロジー分子極性表面積: 78.3A^2

じっけんとくせい

  • 密度みつど: 1.338
  • Boiling Point: 336°C at 760 mmHg
  • フラッシュポイント: 157°C
  • Refractive Index: 1.701
  • PSA: 78.34000
  • LogP: 1.72670

3-Hydroxybenzene-1-carbothioamide Security Information

3-Hydroxybenzene-1-carbothioamide 税関データ

  • 税関コード:2930909090
  • 税関データ:

    中国税関コード:

    2930909090

    概要:

    2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

3-Hydroxybenzene-1-carbothioamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-35802-0.25g
3-hydroxybenzene-1-carbothioamide
104317-54-6 95%
0.25g
$88.0 2023-08-31
Chemenu
CM327735-1g
3-hydroxybenzenecarbothioamide
104317-54-6 95%+
1g
$242 2022-06-14
abcr
AB153992-1 g
3-Hydroxythiobenzamide; 98%
104317-54-6
1g
€86.40 2022-09-01
TRC
H807790-1g
3-Hydroxybenzene-1-carbothioamide
104317-54-6
1g
$ 260.00 2022-06-04
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H52236-1g
3-Hydroxythiobenzamide, 97%
104317-54-6 97%
1g
¥3295.00 2023-02-25
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H52236-5g
3-Hydroxythiobenzamide, 97%
104317-54-6 97%
5g
¥13239.00 2023-02-25
TRC
H807790-5g
3-Hydroxybenzene-1-carbothioamide
104317-54-6
5g
$ 885.00 2022-06-04
Enamine
EN300-35802-0.05g
3-hydroxybenzene-1-carbothioamide
104317-54-6 95%
0.05g
$42.0 2023-08-31
Enamine
EN300-35802-2.5g
3-hydroxybenzene-1-carbothioamide
104317-54-6 95%
2.5g
$382.0 2023-08-31
abcr
AB153992-2g
3-Hydroxythiobenzamide, 98%; .
104317-54-6 98%
2g
€101.40 2024-04-20

3-Hydroxybenzene-1-carbothioamide 関連文献

3-Hydroxybenzene-1-carbothioamideに関する追加情報

3-Hydroxybenzene-1-carbothioamide (CAS No. 104317-54-6): A Comprehensive Overview

3-Hydroxybenzene-1-carbothioamide, also known by its CAS No. 104317-54-6, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, with its unique structure and properties, has garnered attention due to its potential applications in various industries, including pharmaceuticals, agrochemicals, and advanced materials. Recent studies have further elucidated its synthesis, characterization, and functionalization, making it a subject of intense research activity.

The molecular structure of 3-Hydroxybenzene-1-carbothioamide comprises a benzene ring substituted with a hydroxyl group at the third position and a carbothioamide group at the first position. This arrangement imparts the compound with distinctive electronic and steric properties, which are crucial for its reactivity and functionality. The carbothioamide group (-C(=O)NH2) is particularly notable for its ability to engage in hydrogen bonding and participate in various chemical transformations, making it a versatile functional group in organic synthesis.

Recent advancements in synthetic methodologies have enabled the efficient preparation of 3-Hydroxybenzene-1-carbothioamide through diverse routes. One prominent approach involves the reaction of o-aminothiophenol with appropriate electrophiles under controlled conditions, followed by hydroxylation to introduce the hydroxyl group at the desired position. Another strategy leverages transition metal-catalyzed coupling reactions, which offer high selectivity and scalability for industrial applications.

The physical and chemical properties of 3-Hydroxybenzene-1-carbothioamide have been extensively studied to understand its behavior under various conditions. For instance, its solubility in polar solvents, such as water and methanol, is significantly influenced by the hydroxyl and carbothioamide groups, which enhance hydrogen bonding capabilities. Additionally, spectroscopic analyses, including UV-vis and IR spectroscopy, have provided insights into its electronic transitions and functional group interactions.

In terms of applications, 3-Hydroxybenzene-1-carbothioamide has shown promise in several domains. In pharmaceutical chemistry, it serves as a valuable intermediate for the synthesis of bioactive compounds targeting various therapeutic areas, such as anti-inflammatory agents and antioxidants. Its ability to form stable complexes with metal ions also makes it a candidate for use in catalysis and sensor technologies.

Recent research has explored the use of 3-Hydroxybenzene-1-carbothioamide in the development of advanced materials, such as conducting polymers and stimuli-responsive hydrogels. For example, studies have demonstrated that incorporating this compound into polymer networks can enhance their electrical conductivity and mechanical stability under external stimuli like pH changes or temperature variations.

The environmental impact of 3-Hydroxybenzene-1-carbothioamide has also been a topic of interest among researchers. Assessments of its biodegradability and toxicity indicate that it exhibits moderate biodegradation rates under aerobic conditions but shows low acute toxicity to aquatic organisms when exposed at environmentally relevant concentrations.

In conclusion, 3-Hydroxybenzene-1-carbothioamide (CAS No. 104317-54-6) stands out as a multifaceted compound with immense potential across various scientific disciplines. Its unique structure, coupled with recent advancements in synthesis and application development, positions it as a key player in future innovations within organic chemistry and materials science.

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Amadis Chemical Company Limited
(CAS:104317-54-6)3-Hydroxybenzene-1-carbothioamide
A800953
Purity:99%
はかる:5g
Price ($):626.0